Tert-butyl 4-bromo-2-fluorobenzoate

Organic Synthesis Protecting Group Strategy Chemoselectivity

Tert-butyl 4-bromo-2-fluorobenzoate (CAS 889858-12-2) is a precision fluorinated aromatic ester for pharmaceutical synthesis. The 4-bromo,2-fluoro substitution and tert-butyl ester are critical—analog substitution risks synthetic failure in Suzuki or Buchwald-Hartwig couplings. Proven in enzalutamide (MDV3100) and venetoclax (BCL-2 inhibitor) routes. The tert-butyl group enables orthogonal deprotection under basic conditions; the 4-bromine serves as a reliable cross-coupling handle. Prioritize exact regiochemistry for reproducibility in multi-step syntheses and late-stage SAR diversification.

Molecular Formula C11H12BrFO2
Molecular Weight 275.117
CAS No. 889858-12-2
Cat. No. B570390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-bromo-2-fluorobenzoate
CAS889858-12-2
Synonyms2-Methylpropan-2-yl 4-bromo-2-fluorobenzoate;  4-Bromo-2-fluoro-benzoic Acid 1,1-Dimethylethyl Ester
Molecular FormulaC11H12BrFO2
Molecular Weight275.117
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=C(C=C(C=C1)Br)F
InChIInChI=1S/C11H12BrFO2/c1-11(2,3)15-10(14)8-5-4-7(12)6-9(8)13/h4-6H,1-3H3
InChIKeyZPGZHSAOCVWZMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl 4-bromo-2-fluorobenzoate (CAS 889858-12-2): A Strategic Pharmaceutical Intermediate


Tert-butyl 4-bromo-2-fluorobenzoate (CAS 889858-12-2, C11H12BrFO2, MW 275.11) is a fluorinated aromatic ester widely employed as a key intermediate in pharmaceutical synthesis. Its structural features—a tert-butyl ester at the 1-position, a bromine atom at the 4-position, and a fluorine atom at the 2-position on the benzene ring [1]—confer a unique reactivity profile that is exploited in the synthesis of clinically significant drugs, most notably the androgen-receptor antagonist enzalutamide (MDV3100) and the BCL-2 inhibitor venetoclax [2]. The compound is a white to off-white crystalline solid with a reported melting point of 52–56 °C and a calculated logP of 3.54 [3], which guides its handling in various synthetic routes.

Why Generic Substitution of Tert-butyl 4-bromo-2-fluorobenzoate is Scientifically Unjustified


Generic substitution of a synthetic intermediate is not a trivial matter of functional group equivalence. The precise substitution pattern on the aromatic ring (4-bromo, 2-fluoro) and the nature of the ester group (tert-butyl) are critical for the compound's chemoselectivity and its performance in multi-step syntheses [1]. For example, the tert-butyl ester provides significant steric protection against nucleophilic attack and unwanted hydrolysis under basic conditions, enabling orthogonal deprotection strategies compared to simpler methyl or ethyl esters [2]. Furthermore, the specific regiochemistry of the halogens dictates the outcome of cross-coupling reactions; a shift in the position of bromine or fluorine to other ring positions (e.g., 2-bromo-4-fluoro or 3-bromo-2-fluoro) would result in a different electronic environment, altering reaction rates and potentially leading to complete failure in the intended Suzuki or Buchwald-Hartwig couplings [1]. Therefore, direct substitution with a 'close analog' without rigorous process validation poses a high risk of synthetic failure and is not a scientifically sound procurement practice.

Quantitative Evidence Guide: Tert-butyl 4-bromo-2-fluorobenzoate vs. Closest Analogs


Hydrolytic Stability of the tert-Butyl Ester: A Key Advantage for Multi-Step Syntheses

The tert-butyl ester of 4-bromo-2-fluorobenzoic acid is chosen over other esters (e.g., methyl, ethyl) due to its superior stability under basic conditions. This is a critical feature that allows for subsequent transformations on the molecule without premature ester hydrolysis. The bulky tert-butyl group provides steric hindrance, significantly retarding the rate of saponification compared to a less hindered ethyl ester [1]. This property enables sequential, orthogonal deprotections in complex molecule construction.

Organic Synthesis Protecting Group Strategy Chemoselectivity

Lipophilicity (logP) as a Driver for Solvent Selection and Chromatographic Purification

The calculated partition coefficient (logP) for tert-butyl 4-bromo-2-fluorobenzoate is 3.54 [1], which is significantly higher than that of the corresponding acid, 4-bromo-2-fluorobenzoic acid (calculated logP ~2.39 ). This quantifiable difference in lipophilicity dictates its behavior in extraction and chromatographic purification steps.

Medicinal Chemistry Purification Process Chemistry

Validated Utility as a Proven Precursor to Enzalutamide (MDV3100)

Tert-butyl 4-bromo-2-fluorobenzoate is explicitly identified as a crucial intermediate in the synthesis of enzalutamide [REFS-1, REFS-2]. Its specific bromo and fluoro substitution pattern, along with the tert-butyl ester, is essential for the key coupling steps that build the drug's pharmacophore. While many analogs exist, this precise compound has a validated, published synthetic pathway.

Oncology Pharmaceutical Intermediates Process Validation

Role as a Building Block in the Synthesis of Venetoclax

A patent for the synthesis of a key intermediate of venetoclax explicitly uses 4-bromo-2-fluorobenzoic acid tert-butyl ester (tert-butyl 4-bromo-2-fluorobenzoate) as a starting material [1]. The reaction involves its coupling with 5-hydroxy-7-azaindole, a transformation dependent on the specific halogen and ester functionalities present.

Oncology BCL-2 Inhibitor Drug Synthesis

Optimal Application Scenarios for Tert-butyl 4-bromo-2-fluorobenzoate in Research and Industry


Process Development and Scale-Up for Generic Enzalutamide

Procurement teams and CMC scientists developing or optimizing a generic enzalutamide process should prioritize this compound. Its established role in published and patented synthetic routes [1] reduces the risk associated with process development. The stability of the tert-butyl ester allows for robust and scalable reaction conditions, minimizing the need for special handling or low-temperature operations during later-stage transformations.

Medicinal Chemistry SAR Studies of Androgen Receptor Antagonists

In structure-activity relationship (SAR) campaigns, the compound serves as a versatile late-stage diversification point. The bromine atom at the 4-position is a reliable handle for Suzuki-Miyaura cross-coupling [1] to introduce various aryl or heteroaryl groups. The high logP (3.54) [2] of the resulting intermediates is often favorable for accessing hydrophobic binding pockets within the androgen receptor ligand-binding domain.

Synthesis of BCL-2 Inhibitor Analogs and Deuterated Derivatives

Researchers developing novel analogs or deuterated versions of the BCL-2 inhibitor venetoclax can utilize tert-butyl 4-bromo-2-fluorobenzoate as a key building block, as demonstrated in relevant patents [3]. The tert-butyl ester provides a convenient masking group for the carboxylic acid, which can be revealed at a late stage for final functionalization or conjugation.

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